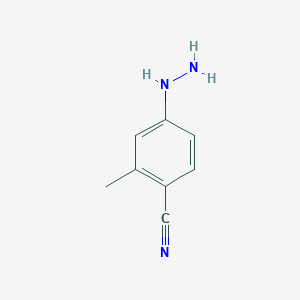

4-Hydrazinyl-2-methylbenzonitrile

Description

4-Hydrazinyl-2-methylbenzonitrile (CAS: 1023649-49-1) is a benzonitrile derivative with a hydrazinyl (-NH-NH₂) substituent at the para position and a methyl group at the ortho position of the aromatic ring. Its hydrochloride salt form (molecular formula: C₈H₁₀ClN₃; molecular weight: 183.64 g/mol) is commonly utilized in pharmaceutical and organic synthesis due to the nucleophilic hydrazine moiety, which facilitates condensation reactions to form hydrazones, azoles, or other heterocyclic systems . The compound’s structure (Figure 1) allows for versatile functionalization, making it a valuable intermediate in drug discovery and coordination chemistry.

Properties

CAS No. |

1023649-51-5 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

4-hydrazinyl-2-methylbenzonitrile |

InChI |

InChI=1S/C8H9N3/c1-6-4-8(11-10)3-2-7(6)5-9/h2-4,11H,10H2,1H3 |

InChI Key |

ZAWYJBPSHRWJJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-methylbenzonitrile typically involves the reaction of 4-chloro-2-methylbenzonitrile with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydrazinyl-2-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Hydrazinyl vs. Diazene/Diazenyl : The hydrazine group in this compound provides nucleophilic reactivity for forming Schiff bases or cyclocondensation products, whereas diazenyl groups (e.g., in ) enable coordination with metals or application in dyes.

- Heterocyclic Substituents: Compounds with pyrimidine (), imidazolidinone (), tetrazole (), or oxadiazole () rings exhibit enhanced binding affinity in drug design due to π-π stacking or hydrogen-bonding interactions.

Stability and Reactivity

- Hydrazinyl Derivatives : Prone to oxidation but stabilized as hydrochloride salts .

- Chloro/Diazenyl Derivatives : Enhanced stability due to electron-withdrawing groups (e.g., -Cl in ), though reduced solubility in polar solvents.

- Heterocyclic Derivatives : Tetrazoles () and oxadiazoles () exhibit high thermal stability, suitable for high-temperature applications.

Biological Activity

4-Hydrazinyl-2-methylbenzonitrile (also known as this compound hydrochloride) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 174.20 g/mol. The compound features a hydrazine functional group, which is known for its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, contributing to its anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds within the hydrazine class, including this compound. Research indicates that derivatives of hydrazines exhibit significant antibacterial effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness of these compounds often correlates with their lipophilicity and structural modifications.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. For instance, compounds containing the hydrazine moiety have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines while sparing normal cells from toxicity.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of acylhydrazones derived from benzoic acid showed that modifications in the hydrazine structure enhanced antibacterial activity. The study indicated that this compound exhibited comparable or superior activity against bacterial strains compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays revealed that this compound demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7). The compound's mechanism involved the activation of apoptotic pathways, leading to increased cell death in malignant cells while maintaining low toxicity levels in non-cancerous cell lines .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.